3-Azido-1-heptylazetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which 3-Azido-1-heptylazetidine belongs, is an important area of research. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is a common method for synthesizing functionalized azetidines .Scientific Research Applications
Molecular Interaction and Genotoxicity
3-Azido compounds, like 3'-Azido-3'-deoxythymidine (AZT), have been extensively studied for their interactions with DNA and proteins, contributing to our understanding of molecular mechanisms. For instance, AZT has been shown to incorporate into cellular DNA, causing mutations and potentially contributing to carcinogenicity due to the loss of heterozygosity in genes like thymidine kinase (TK) (Meng et al., 2000).
Antiviral Properties and Resistance Patterns
The antiviral properties of AZT and similar 3'-azido compounds have been a focal point in research, particularly against viruses like HIV. These compounds exhibit strong antiviral activity and have unique resistance patterns, making them valuable in the treatment of viral infections (Sluis-Cremer et al., 2009).
Mechanisms of Drug Toxicity
Understanding the toxicity mechanisms of 3'-azido compounds is crucial for improving therapeutic indices. Research has demonstrated that compounds like AZT can induce genotoxicity by integrating into human DNA, causing single-strand DNA gaps and double-strand breaks, hinting at potential genetic instability and toxicity (Cooper & Lovett, 2011).
Drug Binding and Interaction Studies
Studies have also delved into the binding interactions of 3'-azido compounds with proteins like human serum albumin (HSA), revealing new drug binding sites and the impact of these interactions on drug distribution and multi-drug therapy efficacy (Zhu et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-azido-1-heptylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-2-3-4-5-6-7-14-8-10(9-14)12-13-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZCUMGNRGBUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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